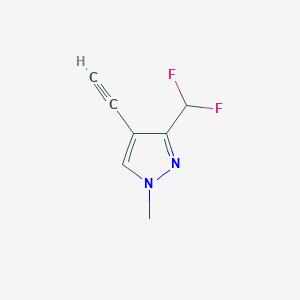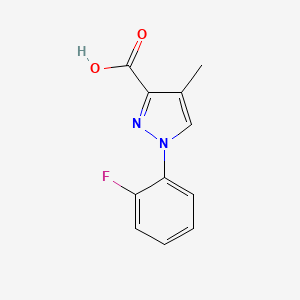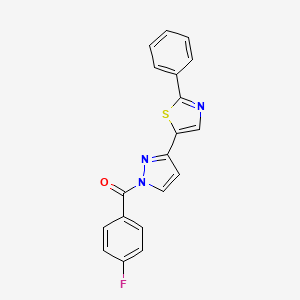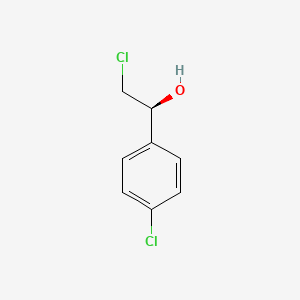
3-(DIFLUOROMETHYL)-4-ETHYNYL-1-METHYL-1H-PYRAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with difluoromethyl, ethynyl, and methyl groups. Its unique structure imparts distinct chemical and physical properties, making it valuable in synthetic chemistry, pharmaceuticals, and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle, also known as the Krebs cycle, which is central to cellular respiration. It plays a crucial role in the energy production process of cells .
Mode of Action
3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole acts as an inhibitor of succinate dehydrogenase . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate, a critical step in the citric acid cycle. This disruption in the energy production pathway can lead to the death of cells, particularly in organisms that are sensitive to disruptions in this pathway .
Biochemical Pathways
The compound affects the citric acid cycle, a fundamental biochemical pathway in cells. By inhibiting SDH, it disrupts the conversion of succinate to fumarate, effectively halting the cycle. This leads to a decrease in the production of ATP, the primary energy currency of the cell, and an accumulation of succinate in the cell .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are able to penetrate tissues effectively . The compound’s lipophilicity and stability of the carbon-fluorine bond may enhance its metabolic stability, facilitating its bioavailability and cell membrane permeability .
Result of Action
The inhibition of SDH by 3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole leads to a disruption in the citric acid cycle and a decrease in ATP production. This can result in the death of cells, particularly in organisms that are sensitive to disruptions in this pathway . The compound is used commercially as an intermediate to seven fungicides .
Action Environment
The action of 3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its ability to cross cell membranes and reach its target. Additionally, the presence of other substances in the environment can potentially interact with the compound, affecting its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of difluoroacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The ethynyl group can be introduced via Sonogashira coupling reactions, using ethynyl-containing reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. The use of nanoscale titanium dioxide as a catalyst for esterification reactions has been reported to improve reaction yields and reduce reaction times . Additionally, the avoidance of organic solvents in the reaction steps minimizes environmental impact and reduces solvent recovery costs.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 3-(methyl)-4-ethynyl-1-methyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3-(Difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated pyrazole used as an intermediate in fungicide synthesis.
Difluoromethylated pyrrole and thiophene derivatives: Compounds with similar substitution patterns used in agrochemicals.
Uniqueness
3-(Difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole stands out due to its ethynyl group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile building block in synthetic chemistry and a valuable component in the development of new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-(difluoromethyl)-4-ethynyl-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-3-5-4-11(2)10-6(5)7(8)9/h1,4,7H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRLTBVRNIXYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2492446.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide](/img/structure/B2492450.png)
![2-{3-[(Dimethylsulfamoyl)amino]propyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2492451.png)

![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2492453.png)



![N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2492459.png)
![N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2492460.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide](/img/structure/B2492464.png)
